molecular formula C11H20N2O2 B1377972 Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1427359-44-1

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No. B1377972
CAS RN: 1427359-44-1
M. Wt: 212.29 g/mol
InChI Key: DGXZHHKGGSODLS-UHFFFAOYSA-N
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Description

“Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by other names such as “TERT-BUTYL 6-AMINO-3-AZABICYCLO [3.1.1]HEPTANE-3-CARBOXYLATE” and "6-AMINO-3-AZA-BICYCLO [3.1.1]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER" .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes “Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core structure has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” is characterized by a bicyclic structure with a nitrogen atom incorporated into it . The IUPAC name for this compound is “tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” and its InChIKey is "DGXZHHKGGSODLS-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” is 212.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 212.152477885 g/mol . The topological polar surface area is 55.6 Ų .

Scientific Research Applications

RET Inhibitors in Pharmaceutical Compositions

This compound is used as a reagent in the preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors . RET inhibitors are significant in pharmaceutical compositions due to their potential in treating cancers with RET gene alterations.

Future Directions

Future directions for the research and application of “Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate” and similar compounds could involve their incorporation into the structure of other drugs to improve their physicochemical properties . For instance, the core structure of this compound has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in its physicochemical properties .

properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZHHKGGSODLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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